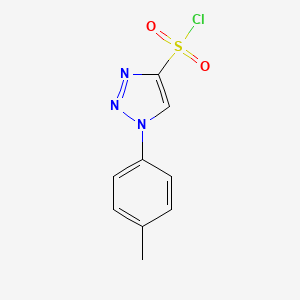

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride

Description

Properties

Molecular Formula |

C9H8ClN3O2S |

|---|---|

Molecular Weight |

257.70 g/mol |

IUPAC Name |

1-(4-methylphenyl)triazole-4-sulfonyl chloride |

InChI |

InChI=1S/C9H8ClN3O2S/c1-7-2-4-8(5-3-7)13-6-9(11-12-13)16(10,14)15/h2-6H,1H3 |

InChI Key |

GWPDYXAMWWQMOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles

A prominent method for synthesizing 4-sulfonyl-1,2,3-triazoles, which can be adapted for the target compound, involves a copper(II) chloride-catalyzed three-component reaction at room temperature under aerobic conditions. This method integrates:

- Aromatic ketones (e.g., 4-methylacetophenone for the 4-methylphenyl substituent)

- Sodium sulfinates (as sulfonyl sources)

- Organic azides (to provide the triazole nitrogen atoms)

- The reaction proceeds via oxidative sulfonylation of the ketone by the sodium sulfinate catalyzed by CuCl2.

- The in situ formed ketosulfone intermediate undergoes Dimroth azide–enolate cycloaddition, forming the 1,2,3-triazole ring with the sulfonyl substituent at the 4-position.

- Air acts as the terminal oxidant, making the process environmentally benign.

- Mild conditions (room temperature, aerobic)

- Avoidance of stoichiometric oxidants such as hypervalent iodine or peroxides

- Good yields (typically 34% to 89%)

- Use of readily available starting materials

Example Reaction Conditions and Yields:

| Entry | Copper Salt Catalyst | Yield of 4-Tosyl-1,2,3-triazole (%) |

|---|---|---|

| 1 | CuCl2 | 54 |

| 2 | CuI | Lower than CuCl2 |

| 3 | Cu(OAc)2 | Lower than CuCl2 |

| 4 | Cu(OTf)2 | Lower than CuCl2 |

Preparation of Sulfonyl Chloride Functionality

After obtaining the 4-sulfonyl-1,2,3-triazole intermediate, conversion to the sulfonyl chloride is typically achieved by chlorination of the corresponding sulfonyl derivative (e.g., sulfonic acid or sulfonyl sodium salt).

- Common chlorinating agents include thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride.

- The reaction is usually performed under anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.

- The sulfonyl chloride group is sensitive and requires careful handling.

Alternative Synthetic Routes

- Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The classical "click chemistry" approach can be used to synthesize 1-(4-methylphenyl)-1,2,3-triazole derivatives by cycloaddition of 4-methylphenyl azide and terminal alkynes, followed by sulfonylation at the 4-position.

- Three-Component One-Pot Reactions: Incorporating sodium sulfinates, azides, and ketones in a one-pot procedure to generate the sulfonylated triazole directly, as described above.

- Post-Triazole Arylation and Sulfonylation: Starting from preformed triazole cores, selective sulfonylation at the 4-position can be achieved using sulfonyl chlorides or sulfonylation reagents.

Detailed Reaction Scheme (Generalized)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Methylacetophenone + Sodium p-toluenesulfinate + Organic azide + CuCl2 catalyst, air, room temperature | Oxidative sulfonylation and cycloaddition to form 4-sulfonyl-1,2,3-triazole intermediate |

| 2 | Thionyl chloride or PCl5, anhydrous solvent | Chlorination of sulfonyl group to sulfonyl chloride |

Research Findings and Analysis

- The copper(II) chloride catalyzed aerobic oxidative sulfonylation is a sustainable and efficient method, avoiding hazardous oxidants and enabling good yields.

- The Dimroth azide–enolate cycloaddition mechanism is key to regioselective formation of the 4-sulfonyl-1,2,3-triazole scaffold.

- The sulfonyl chloride group can be introduced post-triazole formation by chlorination of the sulfonyl precursor.

- Alternative methods like CuAAC provide flexibility but may require additional steps for sulfonyl chloride installation.

- Temperature, catalyst choice, and reaction atmosphere significantly influence yield and selectivity.

- The one-pot multicomponent approach reduces the number of purification steps and improves overall efficiency.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to form sulfonyl hydrides under specific conditions.

Oxidation Reactions: Oxidation of the triazole ring can lead to the formation of triazole N-oxides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Triazole N-oxides: Formed by oxidation of the triazole ring.

Scientific Research Applications

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride has diverse applications in scientific research:

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable sulfonamide, sulfonate, and sulfonothioate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the sulfur atom.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 1-(4-methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride and related compounds:

*Calculated based on molecular formula and atomic weights.

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The methyl group in the main compound provides moderate electron donation, stabilizing the sulfonyl chloride moiety compared to the stronger electron-donating methoxy group in its methoxy analog . In contrast, trifluoromethyl (CF₃) and chloro (Cl) substituents exert electron-withdrawing effects, increasing the electrophilicity of the sulfonyl chloride group and enhancing reactivity in nucleophilic substitutions .

- Solubility and Crystallization: Methoxy-substituted derivatives exhibit improved solubility in polar solvents due to the polarizable oxygen atom, whereas trifluoromethyl groups enhance hydrophobicity . Crystal packing in methylphenyl derivatives is influenced by weak C–H⋯N and π–π interactions, as seen in related triazole structures .

- Biological Activity: Sulfonamide derivatives of the main compound show neuroprotective and antibacterial properties, while chlorophenyl analogs (e.g., [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol) are intermediates for bioactive molecules .

Industrial and Pharmaceutical Relevance

- The methoxy analog (1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride) is prioritized in drug discovery for its balance of reactivity and solubility .

- Fluorinated derivatives (e.g., 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride) are valuable in agrochemicals due to their resistance to metabolic degradation .

Research Findings and Data

Crystallographic Data

- Fluorinated Analog: The title compound in , (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone, exhibits a planar triazole ring with intermolecular C–F⋯π interactions dominating its crystal packing .

Biological Activity

1-(4-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a synthetic compound that belongs to the triazole family, characterized by a five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase enzymes, which are essential in various physiological processes such as respiration and ion transport. The sulfonyl chloride group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₃O₂S. Its structure features a 4-methylphenyl group attached to the triazole ring, contributing to its unique chemical properties and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClN₃O₂S |

| Molecular Weight | 233.69 g/mol |

| Functional Groups | Triazole, Sulfonyl Chloride |

| Solubility | Soluble in polar solvents |

Inhibition of Carbonic Anhydrase

Research indicates that this compound exhibits significant inhibitory effects on carbonic anhydrase enzymes. These enzymes are critical for maintaining acid-base balance and facilitating fluid secretion in various tissues. The compound's interaction with these enzymes suggests potential therapeutic applications in conditions related to carbonic anhydrase dysfunctions, such as glaucoma and certain types of edema.

Anticancer Properties

Preliminary studies have shown that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer progression. For instance, compounds with similar triazole structures have been noted for their ability to inhibit the NF-κB pathway, which is crucial in regulating immune response and cell proliferation .

A study evaluating the growth inhibition of triazole derivatives against a panel of 60 human cancer cell lines demonstrated that these compounds can significantly reduce cell viability. The lead compounds exhibited growth inhibitory (GI50) values in the nanomolar range, indicating potent anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. Variations in substitution patterns on the triazole ring or modifications to the sulfonyl chloride group may enhance or diminish its biological efficacy. Comparative studies with structurally similar compounds have highlighted the importance of specific functional groups in modulating activity:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride | C₉H₈ClN₃O₂S | Contains a nitro group which may enhance biological activity. |

| 1-(3-Methylphenyl)-1H-1,2,3-triazole-4-sulfonyl chloride | C₉H₈ClN₃O₂S | Methyl group at position 3 may alter reactivity and selectivity. |

| 1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride | C₉H₈ClN₃O₂S | Lacks methyl substitution but retains sulfonyl chloride functionality. |

Study on Anticancer Activity

In a study assessing the anticancer properties of triazole derivatives including this compound, researchers found that treatment with these compounds led to significant apoptosis in cancer cell lines. The study utilized various assays to measure cell viability and apoptosis rates .

Anti-inflammatory Effects

Additionally, some derivatives have been evaluated for anti-inflammatory properties. In vitro studies indicated that these compounds could inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways. The IC50 values for selected derivatives were reported to be comparable to established anti-inflammatory drugs like diclofenac .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.